molecular formula C22H20F4N6O7S B12389549 RIPK1-IN-18 sulfate hydrate

RIPK1-IN-18 sulfate hydrate

Cat. No.: B12389549
M. Wt: 588.5 g/mol
InChI Key: BWCCYGOIZVIBPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RIPK1-IN-18 (sulfate hydrate) is a potent inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a key regulator of necroptosis and inflammatory pathways. Its sulfate hydrate formulation enhances solubility and stability, making it suitable for preclinical research in autoimmune diseases .

Properties

Molecular Formula

C22H20F4N6O7S

Molecular Weight

588.5 g/mol

IUPAC Name

3-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-6-[[2-fluoro-5-(trifluoromethoxy)phenyl]methyl]-7,8-dihydro-1,6-naphthyridin-5-one;sulfuric acid;hydrate

InChI

InChI=1S/C22H16F4N6O2.H2O4S.H2O/c23-17-2-1-15(34-22(24,25)26)7-14(17)11-31-5-4-18-16(20(31)33)8-13(10-28-18)12-3-6-32-19(9-12)29-21(27)30-32;1-5(2,3)4;/h1-3,6-10H,4-5,11H2,(H2,27,30);(H2,1,2,3,4);1H2

InChI Key

BWCCYGOIZVIBPN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C2=C1N=CC(=C2)C3=CC4=NC(=NN4C=C3)N)CC5=C(C=CC(=C5)OC(F)(F)F)F.O.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Formation of the Indole Intermediate

The first stage involves the condensation of 4-fluoro-1H-indole with a boronate ester under NaBH$$3$$CN-mediated reductive amination conditions (AcOH, 0°C to room temperature). This step yields a secondary amine intermediate, which is subsequently protected using di-*tert*-butyl dicarbonate (Boc$$2$$O) in dichloromethane (DCM) with catalytic dimethylaminopyridine (DMAP). Bromination at the 5-position of the indole ring using N-bromosuccinimide (NBS) introduces a handle for further cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

A Suzuki-Miyaura reaction couples the brominated intermediate with bis(pinacolato)diboron in the presence of KOAc and a palladium catalyst (Pd$$2$$(dba)$$3$$/t-Bu$$3$$PHBF$$4$$) to install an aryl boronate group. This step is pivotal for introducing solubility-enhancing substituents and enabling downstream functionalization.

Deprotection and Amide Coupling

Boc deprotection using HCl in 1,4-dioxane reveals a primary amine, which undergoes amide coupling with a carboxylic acid derivative (e.g., 2-fluoro-5-(trifluoromethoxy)phenylacetic acid) using O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in DMF. The resulting intermediate is sulfonated to form the sulfate hydrate, enhancing aqueous solubility and stability.

Reaction Conditions and Optimization

Critical Parameters for Yield and Purity

Key reaction parameters include:

  • Temperature control : Exothermic reactions (e.g., NaBH$$_3$$CN-mediated reductions) require cooling to 0°C to minimize side reactions.
  • Catalyst selection : Palladium catalysts with bulky phosphine ligands (e.g., t-Bu$$3$$PHBF$$4$$) improve cross-coupling efficiency by reducing β-hydride elimination.
  • Solvent systems : Polar aprotic solvents (DMF, 1,4-dioxane) facilitate amide bond formation and Suzuki couplings, while DCM is preferred for Boc protection/deprotection.

Table 1: Optimization of Amide Coupling Conditions

Parameter Optimal Value Impact on Yield
Coupling reagent HATU 85–92%
Base DIPEA >90% conversion
Solvent DMF Minimal racemization
Reaction time 16 h (rt) Complete acylation

Purification and Characterization

Flash Chromatography

Crude products are purified via flash chromatography using Biotage ISOLERA One systems with SNAP cartridges (10–340 g silica). Reversed-phase C18 columns (Buchi EcoFlex) resolve polar impurities, with gradients tailored to compound hydrophobicity. Dry loading on Celite® 545 minimizes band broadening, achieving >95% purity.

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) : $$^1$$H and $$^13$$C NMR confirm regiochemistry and functional group integrity. Key signals include aromatic protons (δ 7.2–8.1 ppm) and trifluoromethoxy groups (δ 4.3 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion peak at m/z 588.5 (C$${22}$$H$${20}$$F$$4$$N$$6$$O$$_7$$S).

Table 2: Characterization Data for RIPK1-IN-18

Property Value
Molecular formula C$${22}$$H$${20}$$F$$4$$N$$6$$O$$_7$$S
Molecular weight 588.5 g/mol
IUPAC name 3-(2-amino-triazolo[1,5-a]pyridin-7-yl)-6-[[2-fluoro-5-(trifluoromethoxy)phenyl]methyl]-7,8-dihydro-1,6-naphthyridin-5-one; sulfuric acid; hydrate
HPLC purity >95%

Scale-Up Considerations and Stability

Kilogram-Scale Synthesis

Scale-up challenges include controlling exotherms during NaBH$$_3$$CN reductions and ensuring consistent palladium removal post-coupling. Centrifugal partition chromatography (CPC) replaces flash chromatography for large batches, reducing silica waste.

Stability Profiling

RIPK1-IN-18 is hygroscopic and requires storage at −20°C under nitrogen. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when packaged with desiccants.

Mechanistic Insights and Functional Validation

The final compound’s efficacy is validated using kinase inhibition assays:

  • ADP-Glo Assay : RIPK1-IN-18 exhibits an IC$${50}$$ of 10 nM against recombinant human RIPK1, outperforming earlier analogs (e.g., GSK’963, IC$${50}$$ ~30 nM).
  • Cellular Assays : In TNF-treated U937 cells, RIPK1-IN-18 blocks necroptosis (EC$$_{50}$$ = 0.8 nM) without off-target kinase activity at 10 μM.

Chemical Reactions Analysis

Types of Reactions

RIPK1-IN-18 (sulfate hydrate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions vary but often involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .

Scientific Research Applications

RIPK1-IN-18 (sulfate hydrate) has a wide range of scientific research applications:

    Chemistry: Used to study the mechanisms of RIPK1 inhibition and to develop new inhibitors with improved efficacy.

    Biology: Helps in understanding the role of RIPK1 in cell death and inflammation, providing insights into various biological processes.

    Medicine: Investigated for its potential therapeutic applications in treating autoimmune diseases, neurodegenerative disorders, and inflammatory conditions.

    Industry: Used in the development of new drugs and therapeutic agents targeting RIPK1

Mechanism of Action

RIPK1-IN-18 (sulfate hydrate) exerts its effects by inhibiting the kinase activity of RIPK1. This inhibition prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways involved in cell death and inflammation. The compound binds to a unique hydrophobic pocket in the allosteric regulatory domain of RIPK1, stabilizing it in an inactive conformation .

Comparison with Similar Compounds

Research and Development Implications

  • Formulation Advantages : The sulfate hydrate form of RIPK1-IN-18 aligns with industry trends seen in compounds like cystamine sulfate hydrate, where hydration improves shelf life and handling .
  • Safety Protocols: Lessons from inorganic sulfate hydrates (e.g., chromium(III)) underscore the importance of rigorous PPE and ventilation during handling, even for organic inhibitors .

Q & A

Q. How can researchers experimentally confirm the hydration state of RIPK1-IN-18 (sulfate hydrate)?

To determine the hydration state, use thermogravimetric analysis (TGA) by heating the compound to remove water and measuring mass loss. Compare observed water loss percentages to theoretical values. For example, in copper sulfate hydrate experiments, mass loss was calculated as [(hydrate mass − anhydrous mass)/hydrate mass] × 100, with discrepancies attributed to incomplete dehydration or reabsorption of moisture . For RIPK1-IN-18, ensure heating conditions avoid decomposition (e.g., controlled ramp rates, inert atmosphere) and validate results with Karl Fischer titration for residual water quantification.

Q. What methodologies are recommended for assessing RIPK1-IN-18’s solubility in preclinical studies?

Use standardized protocols for solubility testing, such as the shake-flask method. Prepare saturated solutions in buffers (e.g., PBS, pH 7.4) or organic solvents (DMSO for stock solutions) and quantify solubility via UV-Vis spectroscopy or HPLC. Note that sulfate hydrates may exhibit pH-dependent solubility; include ionic strength adjustments and replicate measurements to account for variability .

Q. How should researchers design dose-response studies to evaluate RIPK1-IN-18’s inhibitory activity?

Use a logarithmic concentration range (e.g., 0.1 nM–10 µM) in cell-based assays (e.g., TNF-α-induced necroptosis models). Normalize data to vehicle controls and calculate IC50 values using nonlinear regression (e.g., four-parameter logistic model). Include positive controls (e.g., Necrostatin-1) and validate assay reproducibility across ≥3 independent experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in RIPK1-IN-18’s reported IC50 values across different assays?

Discrepancies may arise from assay conditions (e.g., cell type, ATP concentration) or compound stability. Perform parallel assays under standardized conditions, including:

  • Kinetic studies : Pre-incubate RIPK1-IN-18 to assess time-dependent inhibition.
  • Metabolic stability : Evaluate compound degradation in cell lysates via LC-MS.
  • Orthogonal assays : Compare biochemical (e.g., recombinant RIPK1 kinase activity) and cellular IC50 values to identify off-target effects .

Q. What experimental strategies can validate RIPK1-IN-18’s specificity over related kinases (e.g., RIPK3)?

Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to test inhibition at 1 µM against 50+ kinases. For RIPK3, employ RIPK3-knockout cells or selective inhibitors (e.g., GSK872) in combination studies. Structural modeling (e.g., molecular docking) can also predict binding interactions, with validation via mutagenesis (e.g., RIPK1 ATP-binding pocket mutants) .

Q. How should researchers optimize RIPK1-IN-18’s formulation for in vivo efficacy studies?

Address solubility limitations using co-solvents (e.g., PEG 400) or nanoparticles. For sulfate hydrates, ensure compatibility with excipients to prevent precipitation. Conduct pharmacokinetic studies in rodents to assess bioavailability and half-life. Include a stability-indicating HPLC method to monitor degradation products under physiological conditions .

Data Analysis and Reporting Guidelines

Q. What statistical approaches are critical for analyzing RIPK1-IN-18’s dose-response data?

Use nonlinear regression with goodness-of-fit metrics (e.g., R², AIC). Report 95% confidence intervals for IC50 values and apply outlier tests (e.g., Grubbs’ test). For comparative studies, use ANOVA with post-hoc corrections (e.g., Tukey’s test) and power analysis to justify sample sizes .

Q. How should researchers present hydration-state data in publications?

Include TGA thermograms, Karl Fischer results, and crystallographic data (if available). Tabulate observed vs. theoretical water percentages, noting deviations. Follow journal guidelines (e.g., ACS, Springer) for supplementary material, ensuring raw data files (e.g., .csv) are archived .

Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility in RIPK1-IN-18 studies?

  • Detailed protocols : Specify batch numbers, solvent sources, and equipment models.
  • Data transparency : Share raw datasets and analysis code via repositories (e.g., Zenodo).
  • Negative controls : Include vehicle and RIPK1-knockout conditions in all assays .

Q. How can researchers address potential cytotoxicity of RIPK1-IN-18 in non-target cells?

Conduct MTT/CCK-8 assays on primary cells (e.g., hepatocytes) at 10× IC50. Use transcriptomics (RNA-seq) to identify off-target pathways and compare toxicity profiles to clinical-stage RIPK1 inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.